Benzene, 1-chloro-3-(1-propyn-1-yl)-
Overview
Description
“1-Chloro-3-(prop-1-YN-1-YL)benzene” is a chemical compound . It is also known as Benzene, (3-chloro-1-propenyl)- and its molecular formula is C9H9Cl . The preferred IUPAC name for the compound is [(1)-3-chloroprop-1-en-1-yl]benzene .
Synthesis Analysis
While specific synthesis methods for “1-Chloro-3-(prop-1-YN-1-YL)benzene” were not found, reactions at the benzylic position are very important for synthesis problems . These reactions include free radical bromination, nucleophilic substitution, and oxidation .Molecular Structure Analysis
The molecular structure of “1-Chloro-3-(prop-1-YN-1-YL)benzene” consists of a benzene ring with a 3-chloro-1-propenyl group attached . The molecular weight of the compound is 152.621 .Chemical Reactions Analysis
Reactions at the benzylic position are common for compounds like “1-Chloro-3-(prop-1-YN-1-YL)benzene”. These reactions can include free radical bromination, nucleophilic substitution, and oxidation .Physical and Chemical Properties Analysis
The physical and chemical properties of “1-Chloro-3-(prop-1-YN-1-YL)benzene” include a molecular formula of C9H9Cl and a molecular weight of 152.621 .Scientific Research Applications
Chemical Structure and Properties
1-Chloro-3-(prop-1-YN-1-YL)benzene has been explored for its unique chemical structure and properties. In a study by Ezhilarasu and Balasubramanian (2016), the molecular structure and crystal packing of a related compound, 3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde, was examined. This research highlights the significance of molecular orientation and hydrogen bonding in the stability and behavior of such compounds (Ezhilarasu & Balasubramanian, 2016).
Synthesis and Characterization
The synthesis and characterization of benzene derivatives, including those related to 1-Chloro-3-(prop-1-YN-1-YL)benzene, are crucial for understanding their potential applications. Taia et al. (2020) reported the synthesis of heterocyclic systems from eugenol derivatives, showcasing the chemical versatility of these compounds (Taia et al., 2020).
Catalytic Applications
In the field of catalysis, Aydemir et al. (2014) studied the use of 1-Chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride, a compound related to 1-Chloro-3-(prop-1-YN-1-YL)benzene, in the synthesis of ruthenium-based catalysts. These catalysts demonstrated high efficiency in the transfer hydrogenation of various ketones (Aydemir et al., 2014).
Biological Applications
The biological potential of compounds derived from 1-Chloro-3-(prop-1-YN-1-YL)benzene is also a significant area of study. Batool et al. (2014) explored the antibacterial and antiurease activities of (prop-2-ynyloxy) benzene derivatives, indicating potential medical applications for these compounds (Batool et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
1-chloro-3-prop-1-ynylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl/c1-2-4-8-5-3-6-9(10)7-8/h3,5-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTLHFSXVJXWSS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00498685 | |
Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
43136-84-1 | |
Record name | 1-Chloro-3-(prop-1-yn-1-yl)benzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00498685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.